2,3-Dichlorotoluene

Thermodynamics Isomerization Process Chemistry

2,3-Dichlorotoluene (2,3-DCT) is one of six constitutional isomers of dichlorotoluene, a class of organochlorine compounds with the formula CH3C6H3Cl2, characterized by a toluene ring substituted with two chlorine atoms at the ortho and meta positions relative to the methyl group. It is a colorless to pale yellow liquid with a boiling point of 207–208 °C, melting point of 6 °C, density of 1.228 g/mL at 25 °C, and refractive index of 1.551.

Molecular Formula C7H6Cl2
Molecular Weight 161.03 g/mol
CAS No. 32768-54-0
Cat. No. B105489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorotoluene
CAS32768-54-0
Synonyms1,2-Dichloro-3-methylbenzene
Molecular FormulaC7H6Cl2
Molecular Weight161.03 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)Cl
InChIInChI=1S/C7H6Cl2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3
InChIKeyGWLKCPXYBLCEKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorotoluene (CAS 32768-54-0): Product Definition and Position Among Dichlorotoluene Isomers


2,3-Dichlorotoluene (2,3-DCT) is one of six constitutional isomers of dichlorotoluene, a class of organochlorine compounds with the formula CH3C6H3Cl2, characterized by a toluene ring substituted with two chlorine atoms at the ortho and meta positions relative to the methyl group [1]. It is a colorless to pale yellow liquid with a boiling point of 207–208 °C, melting point of 6 °C, density of 1.228 g/mL at 25 °C, and refractive index of 1.551 [2]. 2,3-DCT serves as a chemical intermediate in pharmaceutical synthesis and agrochemical production, with its procurement value intrinsically tied to its specific chlorine substitution pattern, which is irreplaceable by other isomers for certain end-use applications .

Why 2,3-Dichlorotoluene Cannot Be Substituted with Alternative Dichlorotoluene Isomers


The six dichlorotoluene isomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-) differ fundamentally in their chlorine substitution patterns, which dictate their chemical reactivity, physical properties, and downstream synthetic utility. Each isomer functions as a distinct chemical entity rather than an interchangeable commodity [1]. For instance, 2,4-DCT serves as the precursor to pesticides including pyrifenox, butafenacil, pyrazoxyfen, and pyrazolynate, whereas 2,6-DCT is the precursor to the herbicide dichlobenil [1]. Crucially, 2,3-DCT is the essential starting material for the synthesis of the anticonvulsant drug Lamotrigine and the calcium channel blocker Felodipine—synthetic routes for which cannot accommodate alternative isomers . The following quantitative evidence establishes the specific, non-interchangeable differentiation of 2,3-DCT.

2,3-Dichlorotoluene (CAS 32768-54-0): Quantitative Differentiation Evidence for Scientific Selection


Thermodynamic Equilibrium Yield: 2,3-DCT Exhibits the Lowest Equilibrium Yield Among All Dichlorotoluene Isomers

Under AlCl3-catalyzed isomerization equilibrium conditions, 2,3-DCT forms with a yield of only 2.3%, the lowest among all five liquid dichlorotoluene isomers produced, directly reflecting its unfavorable thermodynamic stability [1].

Thermodynamics Isomerization Process Chemistry

Enzymatic Metabolic Fate Divergence: 2,3-DCT Undergoes Methyl Mono-oxygenation in Contrast to Ring Dioxygenation of 2,4-DCT and 3,4-DCT

TecA tetrachlorobenzene dioxygenase catalyzes dioxygenation of the aromatic ring of 2,4-, 2,5- and 3,4-DCT as the main reaction, but exclusively catalyzes mono-oxygenation of the methyl group of 2,3-DCT, channeling it into dead-end metabolic pathways rather than productive ring cleavage [1].

Biodegradation Enzymology Environmental Fate

Pharmaceutical Synthesis Exclusivity: 2,3-DCT as the Designated Precursor for Lamotrigine and Felodipine

2,3-DCT is the specified starting material for the commercial synthesis of the anticonvulsant drug Lamotrigine (via oxidation to 2,3-dichlorobenzoic acid and subsequent cyanidation) and the calcium channel blocker Felodipine, with no alternative dichlorotoluene isomer able to substitute due to the regiospecific requirement for ortho-meta dichloro substitution [1].

Pharmaceutical Intermediates Drug Synthesis Organic Chemistry

GC Retention Index Differentiation: 2,3-DCT Retention Index of 1166.2 Enables Analytical Separation from Co-eluting Isomers

2,3-DCT exhibits a gas chromatographic retention index of 1166.2, a distinct value that enables its specific identification and quantification in isomer mixtures where conventional distillation separation may be incomplete [1]. The compound is suitable for both HPLC and GC analysis, with vendors supplying analytical standards specifically for method validation .

Analytical Chemistry Gas Chromatography Quality Control

Boiling Point and Distillation Fraction Separation: 2,3-DCT Segregates with 3,4-DCT in the Higher Boiling Fraction (209 °C)

Distillation of dichlorotoluene isomer mixtures yields two fractions: a lower-boiling fraction at approximately 201 °C containing 2,6-, 2,4-, and 2,5-DCT, and a higher-boiling fraction at approximately 209 °C containing 3,4- and 2,3-DCT [1]. This boiling point segregation pattern is consistent with the individual boiling points of each isomer: 2,3-DCT boils at 207–208 °C, whereas 2,4-DCT and 2,5-DCT boil at 201 °C [2].

Separation Science Distillation Process Engineering

Patent-Documented Co-Production Constraint: 2,3-DCT is Co-Produced with 2,6-DCT via Directed Chlorination of 2-Chlorotoluene

A patented method for the directed chlorination of 2-chlorotoluene using catalyst CY-2 simultaneously produces both 2,6-DCT and 2,3-DCT as the required products, with their separation achieved via rectification based on boiling point differences [1]. This co-production linkage contrasts with the direct production of 2,4-DCT and 3,4-DCT from p-chlorotoluene chlorination [2].

Process Chemistry Patent Literature Industrial Production

2,3-Dichlorotoluene (CAS 32768-54-0): Optimal Application Scenarios Based on Differentiated Evidence


Pharmaceutical Intermediate Procurement for Lamotrigine and Felodipine Manufacturing

2,3-DCT is the essential, non-substitutable starting material for the synthesis of Lamotrigine (anticonvulsant) and Felodipine (calcium channel blocker) . In this scenario, procurement specification must explicitly require 2,3-DCT (CAS 32768-54-0) and exclude all other DCT isomers, as synthetic routes are regiospecific to the ortho-meta dichloro substitution pattern. Quality control should utilize the GC retention index (1166.2) or HPLC methods to confirm identity and purity .

Environmental Fate Research: Studying Substrate-Specific Biodegradation Pathways

Researchers investigating the aerobic biodegradation of chlorinated aromatic compounds should source 2,3-DCT as a model substrate to study methyl-group mono-oxygenation pathways, as TecA dioxygenase channels this isomer into dead-end metabolism distinct from the ring-dioxygenation of 2,4-, 2,5-, and 3,4-DCT [1]. This isomer-specific metabolic divergence makes 2,3-DCT valuable for comparative enzymatic studies and environmental persistence assessments.

Analytical Method Development and Quality Control for Dichlorotoluene Isomer Mixtures

Due to the incomplete separation of 2,3-DCT from 3,4-DCT by simple distillation (both reside in the ~209 °C fraction) [2], analytical laboratories require pure 2,3-DCT reference standards to develop and validate GC or HPLC methods capable of resolving these co-eluting isomers. Procurement of analytical-grade 2,3-DCT with certified purity is essential for establishing retention time references and calibration curves for isomer mixture analysis .

Process Chemistry Research: Thermodynamic and Isomerization Studies

2,3-DCT serves as a key reference compound in thermodynamic studies of dichlorotoluene isomerization equilibria, where its exceptionally low equilibrium yield (2.3% under AlCl3 catalysis) relative to 2,4-DCT (16.2%) and 3,5-DCT (9.6%) provides a sensitive probe for catalyst selectivity and reaction condition optimization [3]. Researchers developing novel isomerization catalysts or separation technologies should procure high-purity 2,3-DCT for calibration and mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dichlorotoluene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.